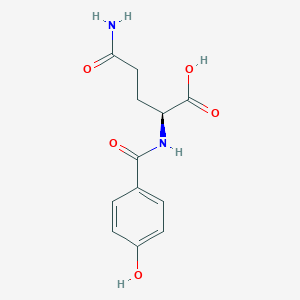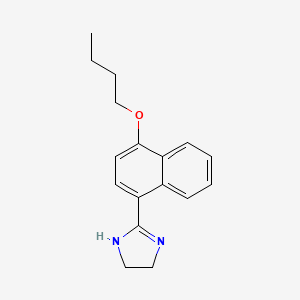
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered ring heterocycles containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-butoxynaphthalene, is prepared by reacting naphthalene with butyl bromide in the presence of a base such as potassium carbonate.
Imidazole Ring Formation: The naphthalene derivative is then reacted with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Ethoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Propoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
Uniqueness
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propriétés
Numéro CAS |
66052-07-1 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
2-(4-butoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H20N2O/c1-2-3-12-20-16-9-8-15(17-18-10-11-19-17)13-6-4-5-7-14(13)16/h4-9H,2-3,10-12H2,1H3,(H,18,19) |
Clé InChI |
CROYDTFZFJIJNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
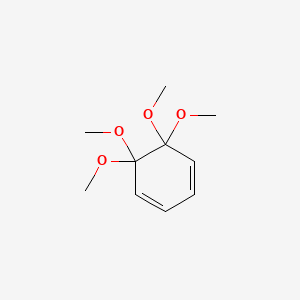
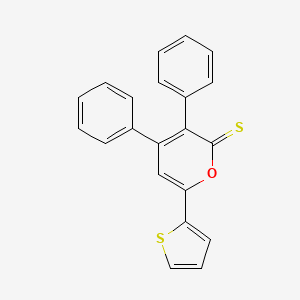

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
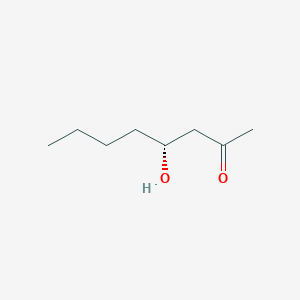


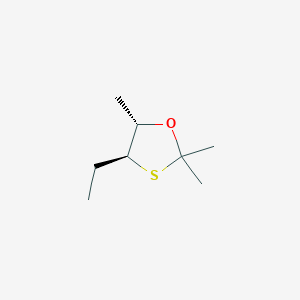
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

